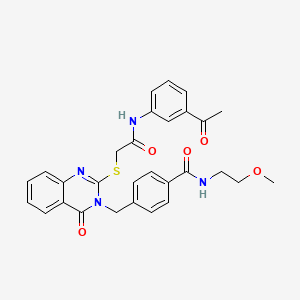

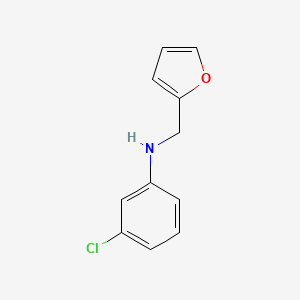

![molecular formula C15H13F3N2O2 B2915995 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439120-91-9](/img/structure/B2915995.png)

4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

The compound “4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a trifluoromethyl group, a benzyl group, a pyrrole ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group could potentially be introduced using a reagent like 4-(Trifluoromethyl)benzyl bromide .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse due to the presence of several reactive groups. For example, the benzyl position is often involved in free radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(Trifluoromethyl)benzyl bromide, a related compound, is a solid with a melting point of 30 - 34 °C and a boiling point of 69 °C at 4 mmHg .Applications De Recherche Scientifique

Supramolecular Chemistry Applications

Compounds like benzene-1,3,5-tricarboxamides, similar in structural complexity to the mentioned compound, play a crucial role in supramolecular chemistry. Their ability to self-assemble into one-dimensional nanometer-sized rod-like structures through threefold H-bonding makes them valuable for nanotechnology, polymer processing, and biomedical applications. These structures' multivalent nature drives their application in the biomedical field, showing promise for future commercial applications due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).

Anticancer Therapy

Histone deacetylase inhibitors (HDIs), including hydroxamic acids and benzamides, are a new class of anti-neoplastic agents. Their role in regulating gene expression through the balance of acetylation and deacetylation is linked to cell fate control, making them promising for cancer treatment. HDIs are being evaluated in clinical trials for their potential to treat cancer safely in humans, possibly in combination with classical chemotherapy drugs or DNA-demethylating agents (Kouraklis & Theocharis, 2006).

Environmental Science

In environmental science, advanced oxidation processes (AOPs) are used to treat recalcitrant compounds like acetaminophen from aqueous mediums. Research on AOP by-products and their biotoxicity, including a focus on the degradation pathways and the identification of reactive sites within molecules, is crucial for enhancing environmental protection strategies. This aligns with the investigation of compounds that can be broken down into less harmful by-products, underscoring the importance of understanding chemical reactivity in environmental contexts (Qutob et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-9(21)11-6-13(19-8-11)14(22)20-7-10-3-2-4-12(5-10)15(16,17)18/h2-6,8,19H,7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQDOECWXGDRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330671 | |

| Record name | 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |

CAS RN |

439120-91-9 | |

| Record name | 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

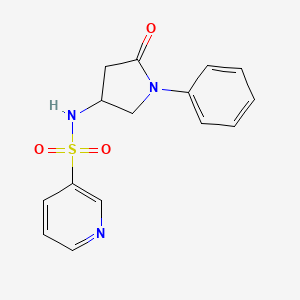

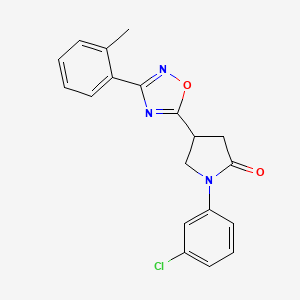

![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)

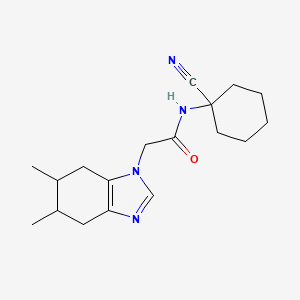

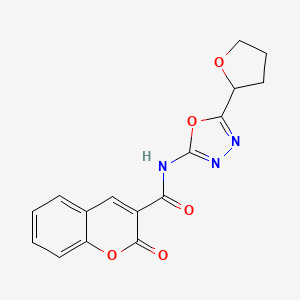

![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)

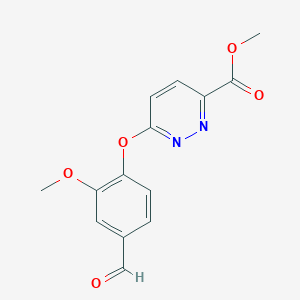

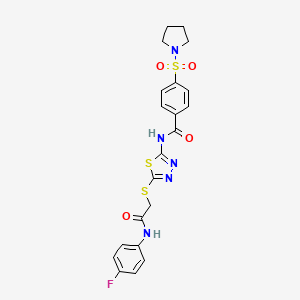

![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)

![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)